molecular formula C21H21FN2O2 B2423052 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 877804-73-4

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Cat. No.: B2423052
CAS No.: 877804-73-4
M. Wt: 352.409
InChI Key: IGUAWSGLFFKKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a chromen-2-one scaffold. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives and piperazine-containing molecules. Examples include:

Uniqueness

The uniqueness of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one lies in its specific fluorophenyl substitution, which may confer distinct biological activities and chemical properties compared to its analogues. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-15-6-7-17-16(13-21(25)26-20(17)12-15)14-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUAWSGLFFKKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.